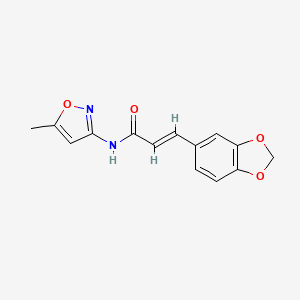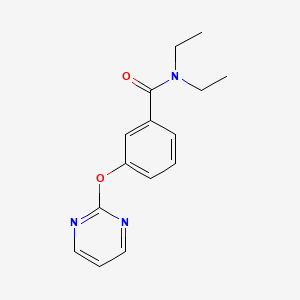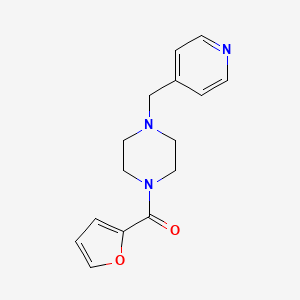![molecular formula C21H16N2O2 B5514407 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione typically involves reactions under specific conditions that may include the presence of catalysts like pyridine, with solvents such as ethanol. These reactions can yield high-purity products as confirmed by spectral analysis methods including IR, 1H NMR, 13C NMR, and GC-MS (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of compounds structurally related to the target molecule has been determined through techniques like X-ray crystallography. These studies reveal detailed information about the spatial arrangement of atoms within the molecule, elucidating aspects like bond lengths, angles, and overall molecular conformation (Mathusalini et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of new bonds, introduction of functional groups, or rearrangement of molecular structures. These reactions can be influenced by the presence of various reagents and conditions, leading to a diversity of potential products with unique chemical properties (Klappa, Rich, & McNeill, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of complex molecules often involves the creation of intermediates that possess unique structural motifs. For example, a study by Abdullah M. Asiri and Salman A. Khan (2011) explored the synthesis of a compound involving similar methodologies that could be applicable to the synthesis of the specified molecule. Their work demonstrates the utility of specific synthetic pathways in creating structurally complex molecules with potential applications in materials science and chemical sensing (Asiri & Khan, 2011).
Fluorescent Properties and Cell Imaging
- In another study, the development of D-π-A 1,4-dihydropyridine derivatives exhibiting aggregation-induced emission characteristics was investigated. These compounds, including structural units similar to the one , showed unique stimulus-responsive fluorescent properties. Such characteristics have significant implications for designing fluorescent materials for bioimaging and molecular sensors. This research highlights the compound's potential application in biomedical imaging and the development of optical materials (Lei et al., 2016).
Intramolecular Interactions and Tautomerism
- The study of intramolecular interactions and tautomerism in related compounds provides valuable information on the stability and reactivity of potential derivatives. For instance, research conducted by M. Sigalov et al. (2011) on dimedone and phenalen-1,3-dione adducts explores enol-enol and ring-chain tautomerism. These studies contribute to our understanding of the chemical behavior of similar compounds under various conditions, which is crucial for their potential application in chemical synthesis and the development of materials with specific properties (Sigalov et al., 2011).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-13-10-15(14(2)23(13)16-6-5-9-22-12-16)11-19-20(24)17-7-3-4-8-18(17)21(19)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSMSIQOJQFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)
![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
